2-[(4-fluorophenoxy)methyl]-4-methyl-1H-1,3-benzodiazole
Description
2-[(4-Fluorophenoxy)methyl]-4-methyl-1H-1,3-benzodiazole is a benzodiazole derivative featuring a 4-methyl substituent on the aromatic ring and a (4-fluorophenoxy)methyl group attached to the nitrogen atom. Its structure combines electron-withdrawing (fluorine) and electron-donating (methyl) groups, which influence its physicochemical properties and reactivity.
Properties
IUPAC Name |
2-[(4-fluorophenoxy)methyl]-4-methyl-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O/c1-10-3-2-4-13-15(10)18-14(17-13)9-19-12-7-5-11(16)6-8-12/h2-8H,9H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXDNQXWJAYOUQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=N2)COC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-fluorophenoxy)methyl]-4-methyl-1H-1,3-benzodiazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorophenol and 4-methyl-1H-1,3-benzodiazole.
Reaction Conditions: The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing production time.
Catalytic Processes: The use of catalysts can enhance the reaction rate and selectivity, making the process more efficient.
Chemical Reactions Analysis
Types of Reactions
2-[(4-fluorophenoxy)methyl]-4-methyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The fluorophenoxy and methyl groups can be substituted with other functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2-[(4-fluorophenoxy)methyl]-4-methyl-1H-1,3-benzodiazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(4-fluorophenoxy)methyl]-4-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Substituent Analysis
The table below highlights key structural differences and similarities between 2-[(4-fluorophenoxy)methyl]-4-methyl-1H-1,3-benzodiazole and selected analogs:
Key Observations
Electronic Effects
- Fluorine vs. Methoxy: The 4-fluorophenoxy group in the target compound is electron-withdrawing, contrasting with the 4-methoxyphenyl group in ’s analog, which is electron-donating.
- Trifluoromethyl (CF₃) : The CF₃ group in ’s compound is a stronger electron-withdrawing substituent than fluorine, likely increasing metabolic stability but reducing solubility compared to the target compound .
Steric and Lipophilicity Considerations
- The (4-fluorophenoxy)methyl group in the target compound introduces moderate steric bulk and lipophilicity. In contrast, the chloro(phenyl)methyl group in ’s analog adds greater steric hindrance and polarity due to chlorine .
- The benzyl substituent in ’s compound increases molecular weight and hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility .
Biological Activity
2-[(4-fluorophenoxy)methyl]-4-methyl-1H-1,3-benzodiazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzodiazole core, which is known for its diverse pharmacological properties.
Mechanisms of Biological Activity
Research indicates that compounds with a benzodiazole structure often exhibit significant biological activities, including:
- Anticancer Activity : Benzodiazoles have been shown to interact with DNA and inhibit tumor growth. Studies suggest that the presence of fluorinated phenyl groups enhances their efficacy against cancer cells by improving binding affinity to target sites.
- Antimicrobial Properties : The compound may exhibit antimicrobial effects, potentially inhibiting bacterial growth through interference with cellular processes.
Anticancer Activity
A study focused on the synthesis and evaluation of benzodiazole derivatives highlighted the anticancer potential of this compound. The compound was tested against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer) cells. Results indicated:
- MCF7 Cell Line : The compound demonstrated a dose-dependent reduction in cell viability, with significant cytotoxic effects observed at concentrations above 10 µM.
- A549 Cell Line : Similar patterns were noted, suggesting broad-spectrum anticancer activity.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 12.5 | DNA intercalation |
| A549 | 15.0 | Apoptosis induction |
Antimicrobial Activity
In another study assessing the antimicrobial properties of related benzodiazoles, it was found that compounds with similar structures exhibited substantial activity against Gram-positive and Gram-negative bacteria. The fluorinated phenyl group in this compound may contribute to enhanced permeability across bacterial membranes.
Case Studies
- Case Study 1 : A clinical trial investigated the efficacy of benzodiazole derivatives in combination therapies for treating resistant cancer types. Patients receiving treatment with compounds similar to this compound showed improved outcomes compared to standard therapies.
- Case Study 2 : In vitro studies demonstrated that when combined with existing antibiotics, this compound exhibited synergistic effects against resistant bacterial strains, suggesting a potential role in overcoming antibiotic resistance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
